Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate
Description
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate is a quaternary ammonium compound characterized by a 2-chloroethyl group, two benzyl groups, and a methyl group attached to a central nitrogen atom, with a methylsulfate counterion. Quaternary ammonium compounds with methylsulfate counterions, such as Tiemonium Methylsulfate (C₁₉H₂₇NO₆S₂), are well-documented as antimuscarinic agents, acting via muscarinic receptor blockade to relieve visceral spasms .
Properties
CAS No. |
64048-30-2 |
|---|---|
Molecular Formula |
C18H24ClNO4S |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
dibenzyl-(2-chloroethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C17H21ClN.CH4O4S/c1-19(13-12-18,14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17;1-5-6(2,3)4/h2-11H,12-15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
WCZWEAPLXPGQBJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCCl)(CC1=CC=CC=C1)CC2=CC=CC=C2.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate typically involves the reaction of dibenzylamine with 2-chloroethyl chloride in the presence of a base to form the intermediate (2-chloroethyl)dibenzylamine. This intermediate is then reacted with methyl sulfate to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like chloroform or benzene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloroethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
Based on the search results, here's information regarding applications of compounds related to "Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate":
Therapeutic Applications:
- Sympatholytic and Adrenolytic Agent These compounds exhibit medicinal properties, functioning as sympatholytic and adrenolytic agents .
- Protection Against Heart Issues They can protect against harmful effects on the heart during cyclopropane anesthesia .
- Administration For therapeutic purposes, these quaternary compounds can be administered orally or parenterally, in capsules or solutions .
Organic Chemical Synthesis:
Antimicrobial Applications:
- Denture Stomatitis Prevention Benzyldimethyldodecyl ammonium chloride (C12BDMA-Cl), a quaternary ammonium compound, can be incorporated into denture-based resins to prevent Candida albicans growth, which is known to cause denture stomatitis . A concentration of 3 wt.% C12BDMA-Cl in denture-based resins inhibited C. albicans growth without compromising mechanical properties .
- Antifungal Properties C12BDMA-Cl displays strong antimicrobial activity against bacteria, fungi, and viruses . The molecule may deactivate enzymes of C. albicans, contributing to the reduction of the organism . Colonies of C. albicans formed with C12BDMA-Cl lacked yeast-to-hyphal transformation, indicating they are less pathogenic .
Cautions:
- Irritation and Hypersensitivity Didecyl dimethyl ammonium chloride (DDAC), another quaternary ammonium compound, has the potential to cause irritation and hypersensitivity responses following dermal exposure .
- Toxic Response Human toxic response varies widely with the specific dose and concentration of the compound, as well as the route of administration and survival time of the victim . Intravenous, intramuscular, or intrauterine administration of certain quaternary ammonium compounds has caused cardiovascular collapse and death . Concentrated aqueous solutions can produce superficial necrosis of mucous membranes .
Other related compounds:
- (2-chloroethyl)trimethylammonium chloride: NCI/NTP tested this quaternary ammonium compound for possible carcinogenicity by administering the chemical in feed to rats and mice. The study concluded that it was not carcinogenic for F344 rats or B6C3F1 mice .
- Chlorocholine chloride: A process for the preparation of (2-chloroethyl) ammonium chlorides, in particular chlorocholine chloride, from amines and 1,2-dichloroethane by special temperature control has been described .
Mechanism of Action
The mechanism of action of ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is facilitated by the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tiemonium Methylsulfate
- Structure : 4-[3-Hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium methylsulfate.
- Activity : Peripheral antimuscarinic agent; blocks acetylcholine at smooth muscle neuroeffector sites .
- Its morpholinium ring and thienyl substituents enhance specificity for muscarinic receptors.
N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)
- Structure : Contains two 2-chloroethyl groups attached to a nitrosourea backbone.
- Activity : Alkylating agent causing DNA interstrand cross-links via chloroethyl transfer to guanine O6 and cytosine N3 positions .
- Key Differences : The target compound’s quaternary ammonium structure limits blood-brain barrier penetration, unlike BCNU, which exhibits CNS activity .
Di(palmiticcarboxyethyl) Hydroxyethyl Methyl Ammonium Methylsulfate
- Structure : Amphiphilic surfactant with palmitic acid-derived hydrophobic tails.
- Activity : Mild surfactant with low skin irritation, used in hair care formulations for antistatic and softening effects .
Demecarium Bromide
- Structure : Benzylcarbamate-linked quaternary ammonium with methylsulfate counterion.
- Activity : Acetylcholinesterase inhibitor used in glaucoma treatment .
- Key Differences : The target compound lacks the carbamate functional group critical for cholinesterase interaction, suggesting divergent mechanisms.
Comparative Data Table
Mechanistic and Functional Insights
- Alkylating vs. Antimuscarinic Activity : The target compound’s 2-chloroethyl group may enable DNA alkylation, similar to BCNU, but its quaternary ammonium structure likely restricts cellular uptake compared to neutral nitrosoureas . Concurrently, the benzyl groups could enhance muscarinic receptor affinity, blending dual mechanisms.
- Solubility : Methylsulfate counterions improve water solubility compared to chloride or bromide salts (e.g., hexafluororenium bromide in ), critical for formulation stability .
- Toxicity Profile : High alkylating activity correlates with cytotoxicity in nitrosoureas ; the target compound’s balance between alkylating and receptor-blocking effects may influence its therapeutic index.
Biological Activity
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate, also known as a quaternary ammonium compound (QAC), has garnered attention due to its diverse biological activities and applications. This article provides a detailed examination of its biological activity, including mechanisms of action, toxicological effects, and environmental impact.
Chemical Structure and Properties
The compound is characterized by a quaternary ammonium structure, which contributes to its surfactant properties. The molecular formula is , and it features a methylsulfate group that enhances its solubility in water and organic solvents.
Quaternary ammonium compounds like ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate exert their biological effects primarily through:
- Membrane Disruption : QACs disrupt microbial cell membranes, leading to cell lysis. This mechanism is attributed to their amphiphilic nature, allowing them to insert into lipid bilayers and destabilize membrane integrity .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is often compared to traditional antimicrobial agents such as benzalkonium chloride .
Toxicological Profile
The toxicological assessment of ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate has revealed several important findings:
- Acute Toxicity : Studies indicate that high doses can lead to acute toxicity in mammals, characterized by respiratory distress and cardiovascular effects. For instance, intravenous administration in animal models has resulted in significant morbidity .
- Chronic Effects : Long-term exposure studies have shown no carcinogenic effects in rodents when administered at specified concentrations over extended periods. However, sub-lethal doses have been associated with organ-specific toxicities, including liver and kidney damage .
Environmental Impact
The environmental implications of QACs are increasingly recognized due to their widespread use in disinfectants and agricultural applications. Research indicates that these compounds can accumulate in aquatic environments, posing risks to non-target organisms:
- Aquatic Toxicity : Studies have demonstrated that exposure to QACs can induce oxidative stress in freshwater fish species such as Danio rerio (zebrafish), affecting gene expression related to apoptosis and oxidative damage .
- Bioaccumulation : The potential for bioaccumulation raises concerns about the long-term ecological impacts of these compounds in water bodies where they are frequently discharged .
Case Studies
- Toxicity in Honeybees : A study on dodecyl dimethyl benzyl ammonium chloride (DDBAC), a related QAC, revealed significant midgut tissue damage and alterations in gut microbiota upon exposure. This highlights the potential risks associated with similar compounds like ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate in pollinator health .
- Respiratory Effects in Rodents : Research examining the inhalation exposure of various QACs indicated respiratory inflammation and reduced lung function metrics in rodent models, emphasizing the need for careful handling and regulation of these compounds in occupational settings .
Data Summary Table
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate?
Answer:
Synthesis typically involves quaternization of tertiary amines using methylsulfate esters under controlled conditions (e.g., anhydrous solvents, 40–60°C). Characterization requires multi-modal analysis:
- X-ray crystallography for structural confirmation (single-crystal diffraction) .
- NMR spectroscopy (¹H/¹³C) to verify substituent arrangement and purity .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- Elemental analysis to confirm stoichiometry of nitrogen and sulfur .
Basic Question: How can solubility and purification challenges be addressed for this compound?
Answer:
- Solubility: Test polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s ionic nature. Use conductivity assays to optimize solvent systems .
- Purification: Employ fractional crystallization with ethanol/water mixtures or ion-exchange chromatography. Ammonium sulfate precipitation (commonly used in protein fractionation) may aid in removing ionic impurities .
Advanced Question: What experimental approaches assess the compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability: Conduct spectrophotometric titrations (UV-Vis) across pH 2–12 to detect hydrolysis products (e.g., free amines or sulfate ions) .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Kinetic Studies: Monitor degradation rates via HPLC under accelerated aging conditions (e.g., 40–80°C) .
Advanced Question: How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
Answer:
- Mechanistic Studies: Perform kinetic isotope effects (KIE) to distinguish between SN1/SN2 pathways .
- Computational Modeling: Use density functional theory (DFT) to compare transition-state energies for competing pathways .
- Cross-Validation: Replicate experiments under inert atmospheres to rule out oxidation artifacts .
Advanced Question: What strategies validate conflicting reports on degradation byproducts in environmental matrices?
Answer:
- Multi-Method Analysis: Combine GC-MS (volatile byproducts) and LC-MS/MS (polar metabolites) .
- Isotopic Labeling: Track chlorine/sulfur isotopes to distinguish abiotic vs. biotic degradation .
- Ecotoxicity Assays: Use Daphnia magna or algal growth inhibition tests to correlate degradation products with biological impacts .
Advanced Question: How to investigate its interaction with biomolecules (e.g., proteins or DNA) for pharmacological applications?
Answer:
- Fluorescence Quenching: Measure binding constants with serum albumin using Förster resonance energy transfer (FRET) .
- Circular Dichroism (CD): Assess conformational changes in DNA helices upon interaction .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Advanced Question: What theoretical frameworks guide mechanistic studies of its electrochemical behavior?
Answer:
- DFT Calculations: Model redox potentials and electron transfer pathways .
- Marcus Theory: Analyze charge-transfer kinetics in non-aqueous electrolytes .
- Molecular Dynamics (MD): Simulate ion-pairing effects in solution-phase reactivity .
Advanced Question: How to evaluate its environmental persistence and transformation pathways?
Answer:
- Hydrolysis Studies: Monitor sulfate release via ion chromatography under simulated environmental conditions (e.g., UV light, aquatic pH) .
- Soil Column Experiments: Track mobility and adsorption using SPE-LC-MS for trace analysis .
- QSAR Modeling: Predict eco-toxicity endpoints based on structural analogs .
Advanced Question: What methodologies optimize its use in membrane-based separation technologies?
Answer:
- Diffusion Studies: Use Franz cells to measure permeation rates across synthetic membranes .
- Ion-Selectivity Assays: Employ potentiometric sensors to evaluate ammonium ion transport efficiency .
- Stability Testing: Assess membrane integrity via SEM/EDX after prolonged exposure to the compound .
Advanced Question: How to reconcile discrepancies in thermodynamic property measurements (e.g., enthalpy of formation)?
Answer:
- Calorimetric Validation: Repeat measurements using bomb calorimetry under controlled humidity .
- Computational Refinement: Apply high-level ab initio methods (e.g., CCSD(T)) to correct experimental data .
- Collaborative Inter-laboratory Studies: Standardize protocols to minimize instrumental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
